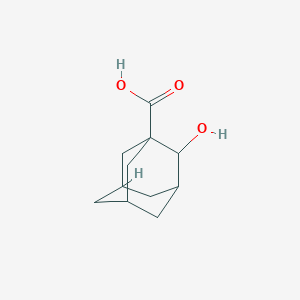

2-Hydroxyadamantane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxyadamantane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a hydroxyl group at the 2-position and a carboxylic acid group at the 1-position of the adamantane scaffold. Adamantane derivatives are renowned for their rigid, diamondoid structure, which imparts exceptional thermal stability and lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxyadamantane-1-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves regioselective functionalization of adamantane derivatives. For example, cyclization reactions catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) can yield hydroxy-substituted adamantane carboxylic acids. Characterization via ¹H/¹³C NMR and crystallographic data is critical to confirm regiochemistry and purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319). Work in a fume hood to prevent inhalation of dust or aerosols. Refer to safety data sheets for acute toxicity (H335) and storage guidelines (e.g., dry, cool conditions) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine HPLC with UV detection for purity assessment and NMR spectroscopy (¹H/¹³C, 2D NMR) for structural confirmation. Mass spectrometry (MS) or X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Preliminary data for analogous hydroxyadamantane derivatives suggest limited solubility in polar solvents (e.g., water) but better solubility in DMSO or DMF. Solubility tests should be conducted at varying temperatures, with sonication for dispersion .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-validate findings using multiple techniques (e.g., DSC for melting points, FTIR for functional groups). Compare results with peer-reviewed literature and consider batch-specific impurities or isomerization .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the synthesis of this compound?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict transition states to guide catalyst selection. Experimentally, steric directing groups or templating agents may enhance selectivity. Monitor reaction progress via in situ NMR .

Q. How can researchers resolve contradictions in toxicological data for adamantane derivatives?

- Methodological Answer : Perform dose-response studies using standardized assays (e.g., Ames test for mutagenicity). Compare results across cell lines (e.g., HepG2 vs. HEK293) and validate with in vivo models if applicable. Note variability in supplier-reported hazards .

Q. What analytical methods are suitable for detecting degradation products of this compound under varying pH conditions?

- Methodological Answer : Use LC-MS/MS with fragmentation patterns to identify degradation byproducts. Accelerated stability studies (40°C/75% RH) coupled with pH-varied buffers can simulate long-term degradation pathways .

Q. How does the steric bulk of the adamantane core influence the compound’s reactivity in esterification or amidation reactions?

- Methodological Answer : Conduct kinetic studies comparing reaction rates with non-adamantane analogs. Steric hindrance may require activating agents (e.g., DCC/DMAP) or elevated temperatures. Monitor intermediates via TLC or GC-MS .

Q. What computational tools predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models can screen derivatives for target binding (e.g., enzymes, receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with structurally similar bioactive compounds .

Q. Tables for Key Data

| Property | Method | Reported Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 203–204°C (analog) | |

| Acute Toxicity (LD50, rat) | OECD 423 | >2000 mg/kg (estimated) | |

| Solubility in DMSO | Gravimetric analysis | ~50 mg/mL (analog) |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 2-Hydroxyadamantane-1-carboxylic acid | Not Provided | C₁₁H₁₆O₃ | ~196.24* | -COOH (1-position), -OH (2-position) |

| 1-Adamantanecarboxylic acid | 828-51-3 | C₁₁H₁₆O₂ | 180.24 | -COOH (1-position) |

| 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | 56531-55-6 | C₁₇H₂₀O₃ | 272.34 | -COOH (1-position), -C₆H₄OH (3-position) |

| 4-Hydroxycyclohexane-1-carboxylic acid | 17419-81-7 | C₇H₁₂O₃ | 144.17 | -COOH (1-position), -OH (4-position) |

*Estimated based on molecular formula.

Key Observations :

- Rigidity vs. Flexibility : Adamantane derivatives exhibit greater structural rigidity compared to cyclohexane analogs (e.g., 4-Hydroxycyclohexane-1-carboxylic acid), which may influence binding affinity in biological systems or crystallinity in material applications .

- Polarity : The hydroxyl group in this compound increases polarity relative to 1-Adamantanecarboxylic acid, likely enhancing aqueous solubility but reducing lipid membrane permeability .

- Aromatic vs. Aliphatic Hydroxyl Groups : 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid incorporates an aromatic hydroxyl group, which may confer distinct electronic properties and reactivity compared to aliphatic hydroxylated analogs .

Insights :

- Tertiary hydrogen atoms in saturated hydrocarbons (e.g., adamantane) are critical for carboxylation efficiency . The presence of a hydroxyl group in this compound may sterically hinder similar reactions, necessitating modified conditions.

Table 3: Hazard Profiles of Comparable Compounds

| Compound Name | GHS Hazards | Hazard Statements |

|---|---|---|

| 1-Adamantanecarboxylic acid | Skin irritation, Eye irritation, Respiratory irritation | H315, H319, H335 |

| 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | Acute toxicity (oral), Skin/Eye irritation, Respiratory irritation | H302, H315, H319, H335 |

| 4-Hydroxycyclohexane-1-carboxylic acid | Not classified; rare in biological systems | None reported |

Analysis :

- Hydroxylated adamantane derivatives (e.g., 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid) exhibit heightened toxicity compared to non-hydroxylated analogs, likely due to increased reactivity or metabolic activation .

- This compound may share similar irritant properties, warranting precautions in handling.

Preparation Methods

One-Pot Carboxylation-Oxidation Synthesis

Reaction Mechanism and Protocol

The patented one-pot method involves two consecutive reactions: (i) carboxylation of an adamantanol derivative using carbon monoxide (CO) or formic acid as a carbonyl source in concentrated sulfuric acid (≥90% mass), followed by (ii) oxidation of the bridgehead C–H bond using hydrogen peroxide (H₂O₂) or analogous oxidants . For example, 1-adamantanol reacts with formic acid in 96% sulfuric acid at 35°C for 3 hours, achieving 97% conversion to 1-adamantanecarboxylic acid. Subsequent oxidation with H₂O₂ at 60°C for 8 hours yields 3-hydroxyadamantane-1-carboxylic acid at 25.2% overall yield .

Key Advantages:

-

Proton acid synergy : Concentrated sulfuric acid acts as both solvent and catalyst, enabling dissolution of adamantane substrates and stabilization of intermediates.

-

Minimal purification : Precipitation of the product occurs directly upon dilution or neutralization, avoiding complex extraction steps .

Table 1: Critical Parameters for One-Pot Synthesis

For instance, reducing sulfuric acid concentration to 85% lowers the carboxylation yield to 37.7%, while substituting phosphoric acid entirely halts the reaction .

Oxidation of 1-Adamantanecarboxylic Acid

KMnO₄-Mediated Hydroxylation

An alternative route oxidizes 1-adamantanecarboxylic acid using KMnO₄ in dilute sodium hydroxide (2% NaOH). At 55–60°C, KMnO₄ (1.2 equivalents) introduces a hydroxyl group at the 3-position via radical intermediacy, yielding 85% of the target compound . The reaction proceeds through bridgenead C–H activation , facilitated by the strong oxidizing power of permanganate in basic conditions.

Critical Steps:

-

pH control : Maintaining alkaline conditions (pH 12–14) prevents acid-catalyzed decarboxylation .

-

Reduction of Mn residues : Post-reaction treatment with sodium sulfite removes MnO₂ precipitates, ensuring product purity .

Limitations and Modifications

-

Low functional group tolerance : Electron-withdrawing substituents on the adamantane skeleton inhibit oxidation .

-

Byproduct formation : Overoxidation generates adamantane diols, necessitating precise stoichiometric control .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Metric | One-Pot Method | KMnO₄ Oxidation |

|---|---|---|

| Yield | 25–87% | 85% |

| Reaction steps | 1 | 2 |

| Acid consumption | High (H₂SO₄) | Low (NaOH) |

| Scalability | Industrial | Lab-scale |

| Environmental impact | Moderate (acid waste) | Low (aqueous base) |

The one-pot method excels in operational simplicity but requires stringent acid handling. Conversely, the KMnO₄ route avoids concentrated acids but generates manganese-containing waste.

Emerging Methodologies and Innovations

Halogenation-Carboxylation Sequences

Early attempts employed 1-bromoadamantane as a precursor, reacting with tris(trimethylsilyloxy)ethylene to form α-hydroxy-1-adamantane acetic acid. However, this approach necessitates toxic reagents (e.g., oxalyl chloride) and cryogenic conditions (−78°C), rendering it impractical for industrial use .

Enzymatic Hydroxylation

Preliminary studies suggest that cytochrome P450 enzymes can hydroxylate adamantane derivatives regioselectively. While this method remains experimental, it offers potential for greener synthesis with reduced byproducts.

Industrial Applications and Challenges

The one-pot method is favored for large-scale production of 3-hydroxyadamantane-1-carboxylic acid, particularly for pharmaceuticals like saxagliptin (a DPP-4 inhibitor) . Key challenges include:

Properties

CAS No. |

40556-88-5 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-hydroxyadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H16O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9,12H,1-5H2,(H,13,14) |

InChI Key |

QBEMWLMHTDRJGK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.